molecular formula C17H16O3 B12852246 1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone

1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone

Cat. No.: B12852246
M. Wt: 268.31 g/mol
InChI Key: LOBMTGJQQGXWLM-UHFFFAOYSA-N
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Description

1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone is a ketone derivative featuring a 1,3-dioxolane ring fused to a phenyl group and an ethanone backbone. The compound’s molecular formula is C₁₇H₁₆O₃, with a molecular weight of 268.31 g/mol . The 1,3-dioxolane moiety confers rigidity and polarity, while the ethanone group enables reactivity in nucleophilic additions or condensations. This compound is primarily utilized in synthetic organic chemistry and pharmaceutical research, particularly as a precursor or intermediate for bioactive molecules.

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

1-phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone

InChI

InChI=1S/C17H16O3/c18-16(14-7-3-1-4-8-14)13-17(19-11-12-20-17)15-9-5-2-6-10-15/h1-10H,11-13H2

InChI Key

LOBMTGJQQGXWLM-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Acetalization Reaction Conditions

The acetalization of the ketone with ethylene glycol to form the dioxolane ring is typically carried out under the following conditions:

  • Reagents:

    • Aromatic ketone (e.g., phenylacetophenone)
    • Ethylene glycol (1,2-ethanediol)
    • Acid catalyst (commonly p-toluenesulfonic acid or sulfuric acid)
  • Solvent:

    • Often carried out in anhydrous solvents such as toluene or benzene to facilitate azeotropic removal of water.
  • Reaction Conditions:

    • Reflux temperature to drive the equilibrium toward acetal formation.
    • Continuous removal of water formed during the reaction using a Dean-Stark apparatus to shift equilibrium.
  • Catalyst Loading:

    • Typically 5-10 mol% acid catalyst.
  • Reaction Time:

    • Several hours (4-8 hours) depending on scale and conditions.

Industrial Scale Considerations

For industrial production, the process is optimized for yield, purity, and cost-effectiveness:

  • Catalysts:

    • Use of efficient acid catalysts such as zirconium tetrachloride (ZrCl₄) has been reported to facilitate acetalization under milder conditions with higher selectivity.
  • Continuous Flow Reactors:

    • Implementation of continuous flow technology allows better control of reaction parameters, improved heat transfer, and scalability.
  • Purification:

    • Post-reaction purification typically involves extraction with organic solvents and recrystallization to achieve high purity.

Alternative Synthetic Routes

While the acetalization of phenyl-substituted ketones with ethylene glycol is the primary method, alternative routes may include:

  • Bromination Followed by Acetalization:

    • Starting from 2-bromoacetophenone, bromination introduces a bromine substituent on the phenyl ring, followed by acetalization with ethylene glycol to form the dioxolane ring. This method allows further functionalization via substitution reactions on the bromine atom.
  • Use of Protected Aldehydes or Ketones:

    • Aromatic aldehydes or ketones can be protected as dioxolane derivatives prior to further synthetic elaboration.

Reaction Data and Yields

Parameter Typical Conditions Observed Outcomes
Acid Catalyst p-Toluenesulfonic acid (5-10 mol%) Efficient catalysis of acetalization
Solvent Toluene or benzene Enables azeotropic removal of water
Temperature Reflux (~110°C for toluene) Drives equilibrium toward acetal formation
Reaction Time 4-8 hours Complete conversion to dioxolane derivative
Yield 70-90% (isolated yield) High purity product after purification
Catalyst Alternative Zirconium tetrachloride (ZrCl₄) Milder conditions, improved selectivity

Research Findings and Analysis

  • The acetalization reaction is reversible and sensitive to water content; thus, continuous removal of water is critical for high yields.

  • The dioxolane ring serves as a protecting group for the ketone, allowing subsequent chemical transformations without affecting the carbonyl functionality.

  • Substitution reactions on the phenyl ring (e.g., bromination) prior to acetalization enable the synthesis of functionalized derivatives, expanding the compound's utility.

  • Industrial processes emphasize catalyst efficiency and process intensification (e.g., continuous flow) to improve throughput and reduce costs.

  • The use of zirconium tetrachloride as a catalyst has been shown to facilitate acetalization under milder conditions, reducing side reactions and improving product purity.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Limitations
Acid-Catalyzed Acetalization Phenylacetophenone + Ethylene glycol + Acid catalyst (p-TsOH) in toluene, reflux with Dean-Stark High yield, well-established Requires removal of water, long reaction time
Bromination + Acetalization 2-Bromoacetophenone + Ethylene glycol + Acid catalyst Enables further functionalization Additional bromination step needed
ZrCl₄-Catalyzed Acetalization Phenylacetophenone + Ethylene glycol + ZrCl₄ catalyst Milder conditions, higher selectivity Catalyst cost and availability
Continuous Flow Process Same reagents as above, continuous flow reactor Scalable, efficient, cost-effective Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that compounds similar to 1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone may possess significant antioxidant properties. The presence of the dioxolane ring can enhance the stability of the compound, making it a potential candidate for developing antioxidant agents in pharmaceuticals.

Drug Development
The structure of this compound suggests potential biological activity, which can be explored in drug development. Its unique combination of functional groups may confer distinct reactivity and biological properties compared to other compounds, making it a valuable scaffold for synthesizing new therapeutic agents.

Cosmetic Applications

Formulation in Skincare Products
The compound is being explored for its potential use in cosmetic formulations due to its chemical properties. It can be incorporated into creams and lotions where its stability and safety can enhance the overall effectiveness of the products. Regulatory frameworks require thorough investigation of such compounds for safety and efficacy before market introduction .

Moisturizing Effects
Studies have shown that compounds with similar structures can improve skin hydration and texture. The incorporation of this compound into formulations could potentially enhance these properties due to its interaction with skin layers .

Material Science

Polymer Chemistry
In material science, the compound could serve as a monomer or additive in polymer synthesis. Its unique structural features may impart specific physical properties to polymers, such as flexibility or thermal stability, making it suitable for various applications in coatings and plastics.

Table: Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesNotable Properties
2-(1,3-Dioxolan-2-yl)-1-(2-hydroxyphenyl)-ethanoneContains a hydroxyl groupPotential antioxidant properties
4-(1,3-Dioxolan-4-yloxy)benzaldehydeDioxolane linked to a benzaldehydeUsed in organic synthesis and medicinal chemistry
1-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]ethanoneMethyl substitution on dioxolaneExhibits diverse biological activities

This table illustrates the structural similarities and potential applications of compounds related to this compound. The unique combination of functional groups in these compounds suggests diverse applications in medicinal chemistry and material sciences.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions. Additionally, the phenyl groups can participate in π-π interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Phenyl-(2-phenyl-1,3-dioxolan-2-yl)methanone

  • Structure: Replaces the ethanone group with a methanone (C=O directly attached to the dioxolane-phenyl system).
  • CAS No.: 6252-00-2 .
  • Key Differences: Molecular Formula: C₁₆H₁₄O₃ (vs. C₁₇H₁₆O₃ for the target compound). Polarity: The methanone structure reduces steric hindrance but may lower solubility due to fewer hydrogen-bonding sites. Safety: Classified under GHS guidelines as non-hazardous under normal handling conditions .

1-Phenyl-2-(2-phenyl-1,3-oxazol-5-yl)ethanone

  • Structure : Substitutes the 1,3-dioxolane ring with a 1,3-oxazole ring (containing oxygen and nitrogen).
  • Molecular Formula: C₁₇H₁₃NO₂ .
  • Bioactivity: Oxazole derivatives are prevalent in antimicrobial and anticancer agents, suggesting divergent applications compared to the dioxolane analog .

1-Phenyl-2-(1,2,4-triazol-1-yl)ethanone

  • Structure : Features a 1,2,4-triazole ring instead of dioxolane.
  • Synthesis : Prepared via reaction of phenacyl bromide with 1,2,4-triazole in acetone, yielding a white solid (22.7% yield) .
  • Key Differences :
    • Hydrogen Bonding : Triazole’s three nitrogen atoms enable robust hydrogen-bonding interactions, critical for enzyme inhibition (e.g., MCR-1 targeting) .
    • Thermal Stability : Triazole derivatives exhibit higher thermal stability compared to dioxolanes due to aromaticity.

4-(1-Cyclopropylethoxy)-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine

  • Structure : Integrates a pyridine ring and cyclopropylethoxy group alongside the dioxolane moiety.
  • Synthesis: Achieved via coupling of 5-bromo-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine with 1-cyclopropylethanol (58% yield) .
  • Key Differences: Heterocyclic Influence: Pyridine’s aromaticity and basicity enhance solubility in polar solvents. Biological Interactions: Potential for π-π stacking with proteins, unlike the purely aliphatic dioxolane system.

Antibiotic Resistance Inhibition

  • 1-Phenyl-2-(phenylamino)ethanone Derivatives: Demonstrated potent inhibition of MCR-1, a polymyxin resistance enzyme. The phenylamino group forms hydrogen bonds with Glu246 and Thr285 in MCR-1’s catalytic domain, a mechanism absent in dioxolane analogs .
  • Comparison: Dioxolane-containing compounds may occupy enzyme cavities but lack the carboxyl or amino groups critical for direct H-bonding with key residues .

Physicochemical Properties

Compound Molecular Weight (g/mol) Polarity Solubility
Target Compound 268.31 Moderate Low in water
Phenyl-(2-phenyl-dioxolyl)methanone 254.28 Low Insoluble in water
1-Phenyl-2-(oxazolyl)ethanone 263.30 High Moderate in DMSO
1-Phenyl-2-(triazolyl)ethanone 225.25 Very High High in ethanol

Biological Activity

1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone, with the molecular formula C16H16O3 and a molecular weight of approximately 272.29 g/mol, is an organic compound featuring a phenyl group and a 1,3-dioxolane moiety. This unique structure contributes to its chemical reactivity and potential biological activities, which are the focus of this article.

Chemical Structure and Properties

The compound consists of a ketone functional group attached to a phenyl group and a dioxolane ring. The specific arrangement of these functional groups is crucial for its biological activity.

PropertyValue
Molecular FormulaC16H16O3
Molecular Weight272.29 g/mol
StructureChemical Structure

Synthesis

Various synthetic methods have been reported for producing this compound. The synthesis typically involves reactions that introduce the dioxolane ring and the ketone functionality.

Biological Activity

Research into the biological activity of this compound has revealed several potential applications:

Antimicrobial Activity
Studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of dioxolane have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable activity.

Antioxidant Properties
The presence of the phenolic structure in related compounds has been linked to antioxidant activity. This suggests that the compound may also contribute to free radical scavenging, which is beneficial in preventing oxidative stress-related diseases.

Mechanism of Action
The biological effects of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in metabolic pathways. The dioxolane ring may enhance its binding affinity to these targets, thereby influencing its pharmacological effects.

Case Studies

Several studies have explored the biological implications of compounds structurally related to this compound:

  • Antifungal Activity : A study evaluated a series of dioxolane derivatives for their antifungal activity against various fungal strains. Compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) ranging from 0.009 to 0.037 mg/mL, indicating potent antifungal properties .
  • Cytotoxicity Tests : Another investigation assessed the cytotoxic effects of phenyl-dioxolane derivatives on cancer cell lines. Results showed varying degrees of cytotoxicity, with some derivatives exhibiting IC50 values in the low micromolar range, suggesting potential as anticancer agents .

Comparative Analysis

A comparative analysis of similar compounds highlights the potential advantages of this compound:

Compound NameNotable PropertiesBiological Activity
2-(1,3-Dioxolan-2-yl)-1-(2-hydroxyphenyl)-ethanoneAntioxidant propertiesModerate antibacterial activity
4-(1,3-Dioxolan-4-yloxy)benzaldehydeUsed in organic synthesisLimited biological data
1-(4-methoxyphenyl)ethanoneAntimicrobial propertiesActive against fungal strains

Q & A

Q. What are the common synthetic routes for 1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone?

The synthesis typically involves Friedel-Crafts acylation to introduce the ethanone group, where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride . Additionally, Williamson ether synthesis is employed to form the 1,3-dioxolane ring structure by reacting a diol with a ketone under basic conditions, as seen in analogous compounds . Key steps include controlling reaction temperature (e.g., reflux in acetone) and purification via column chromatography using silica gel and toluene as eluents .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Used to identify carbonyl (C=O) and ether (C-O-C) functional groups. Data collection often involves 10% CCl₄ solutions and KBr prisms, with resolution set to 2 cm⁻¹ .
  • Mass Spectrometry (EI) : Provides molecular ion peaks and fragmentation patterns. The NIST database offers reference spectra for validation .
  • NMR : ¹H and ¹³C NMR resolve aromatic protons, dioxolane protons, and ketone environments. For example, the dioxolane methylene protons typically appear as a singlet near δ 4.0–4.5 ppm .

Q. What are its primary applications in organic chemistry research?

This compound serves as a photoinitiator in polymer chemistry due to its aromatic ketone structure, which generates free radicals under UV light . It is also a building block for synthesizing biphenyl derivatives and heterocycles, leveraging its reactive ketone and dioxolane groups .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, low resolution) be resolved during structure determination?

  • Software Tools : Use SHELXL for small-molecule refinement, especially for high-resolution or twinned data. SHELXS/SHELXD are robust for structure solution despite newer alternatives .
  • Data Collection : Optimize data resolution (<1.0 Å) to reduce noise. For twinned crystals, apply twin-law matrices in SHELXL .
  • Validation : Cross-check with the WinGX suite for symmetry validation and ORTEP-3 for graphical representation of thermal ellipsoids .

Q. What mechanistic insights explain the reactivity of the 1,3-dioxolane ring in nucleophilic substitutions?

The dioxolane ring’s stereoelectronic effects influence reactivity. The axial lone pairs on oxygen atoms stabilize transition states during ring-opening reactions. Computational studies (e.g., DFT) reveal that electron-withdrawing substituents on the phenyl groups increase ring strain, accelerating nucleophilic attack at the acetal carbon . Experimental kinetic data can be correlated with Hammett parameters for substituent effects .

Q. How do computational methods enhance understanding of its electronic properties?

  • QSPR Models : Predict physicochemical properties (e.g., logP, solubility) using quantum chemistry descriptors like dipole moment and HOMO-LUMO gaps .
  • Molecular Dynamics : Simulate interactions in polymer matrices to optimize photoinitiation efficiency .
  • Docking Studies : Explore potential biological activity (e.g., antimicrobial) by modeling interactions with enzyme active sites .

Data Contradictions and Resolution

  • Spectral Assignments : Discrepancies in IR carbonyl peaks (e.g., 1680 vs. 1700 cm⁻¹) may arise from solvent polarity or crystallinity. Validate with solid-state IR for crystalline samples .
  • Crystallographic Refinement : SHELXL’s reliance on high-resolution data may conflict with lower-quality datasets. Use TWINABS for scaling twinned data and prioritize restraints for flexible dioxolane rings .

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